

Unveiling the Structure of Rutinose: A Technical Guide to its Composition and Linkage

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Compound of Interest

Compound Name: Rutinose

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This whitepaper provides a comprehensive technical overview of the disaccharide **rutinose**, detailing its composition, glycosidic linkage, and physicochemical properties. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological significance of this carbohydrate moiety, which is commonly found in various flavonoid glycosides.

Core Composition and Linkage

Rutinose (6-O- α -L-rhamnopyranosyl-D-glucose) is a disaccharide with the chemical formula $C_{12}H_{22}O_{10}$.^{[1][2]} It is composed of two monosaccharide units: α -L-rhamnopyranose and D-glucopyranose.^[3] These units are covalently joined by an α -(1 \rightarrow 6) glycosidic bond.^[4] This specific linkage connects the anomeric carbon (C-1) of the α -L-rhamnopyranose to the hydroxyl group on the sixth carbon (C-6) of the D-glucopyranose molecule.

The structure of **rutinose** is fundamental to the solubility, stability, and bioavailability of many naturally occurring flavonoid glycosides, such as rutin (quercetin-3-O-rutinoside) and hesperidin.^[5]

Physicochemical Properties of Rutinose

A summary of the key quantitative data for **rutinose** is presented in the table below, offering a comparative overview of its physical and chemical characteristics.

Property	Value	References
Molecular Formula	C ₁₂ H ₂₂ O ₁₀	
Molar Mass	326.30 g/mol	
Appearance	White to light yellow crystalline powder	
Melting Point	Decomposes between 189-192°C; a rough estimate is 190.5°C. The dried material softens around 140°C.	
Optical Rotation	[α] _D ²⁰ = +3.2° → +0.8° (c=4 in water); [α] _D ²⁰ = -0.5° to -1.5° (c=4 in H ₂ O, after 24 hrs); [α] _D ²⁰ = -10° (95% alcohol)	
Solubility	Very soluble in water; soluble in alcohol.	
Hygroscopicity	Very hygroscopic, turning into a syrup on exposure to air.	

Experimental Protocols for Rutinose Analysis

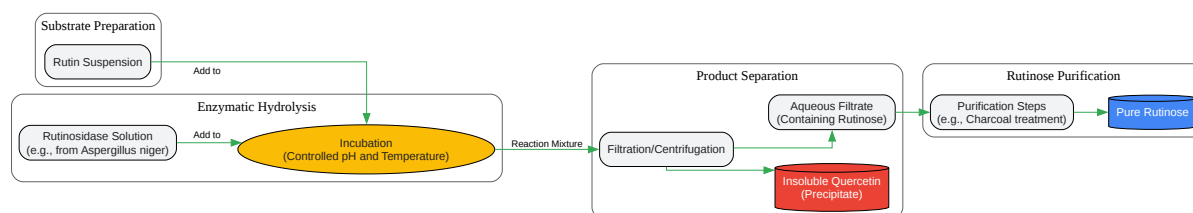
The isolation and characterization of **rutinose** are critical for research in natural product chemistry and drug development. The following sections detail the methodologies for its enzymatic preparation and structural elucidation.

Enzymatic Preparation of Rutinose from Rutin

Rutinose can be efficiently prepared by the enzymatic hydrolysis of rutin. This method is preferred for its specificity and mild reaction conditions.

Principle: The enzyme rutinoidase (an α-L-rhamnosidase) selectively cleaves the glycosidic bond between the flavonol quercetin and the disaccharide **rutinose** in the rutin molecule.

Experimental Workflow:



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Figure 1: Experimental workflow for the enzymatic preparation of **rutinose** from rutin.

Detailed Methodology:

- **Enzyme and Substrate Preparation:** A crude or purified rutinosidase solution is prepared. Rutin is suspended in a buffered solution at a concentration that can be up to 300 g/L.
- **Enzymatic Reaction:** The enzyme solution is added to the rutin suspension. The reaction mixture is incubated at an optimal temperature (e.g., 40-50°C) and pH (e.g., 3.5-5.0) with agitation.
- **Reaction Monitoring:** The progress of the hydrolysis is monitored by High-Performance Liquid Chromatography (HPLC) to confirm the consumption of rutin and the formation of quercetin and **rutinose**.
- **Product Separation:** Upon completion of the reaction, the mixture is heated to inactivate the enzyme. The insoluble quercetin precipitate is separated from the aqueous solution containing **rutinose** by filtration or centrifugation.
- **Purification of **Rutinose**:** The filtrate containing **rutinose** can be further purified by treatment with activated charcoal and other clarifying agents to remove residual proteins and colored

impurities.

Structural Elucidation of Rutinose

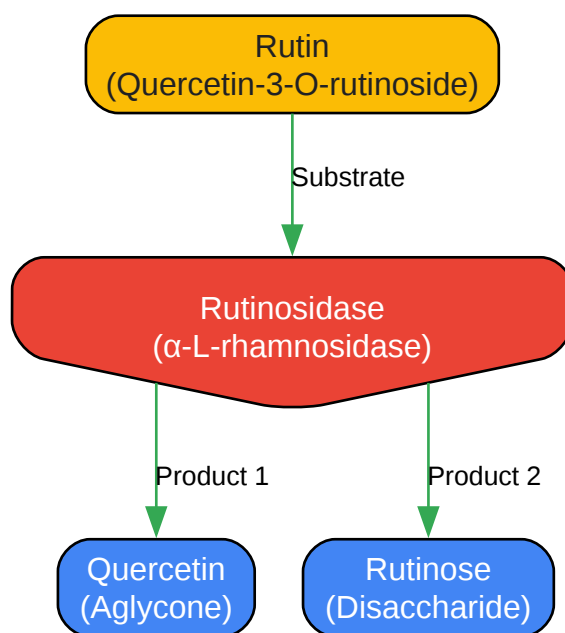
The precise structure of **rutinose**, including the nature of its monosaccharide units and the glycosidic linkage, is confirmed using modern spectroscopic techniques.

Key Analytical Techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are powerful tools for the structural determination of **rutinose**. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of the atoms and the stereochemistry of the glycosidic bond.
- **Mass Spectrometry (MS):** Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of **rutinose**. Tandem mass spectrometry (MS/MS) experiments can provide fragmentation patterns that help to confirm the sequence of the monosaccharides and the position of the glycosidic linkage. For instance, in the analysis of flavonoid rutinosides, a characteristic loss of the **rutinose** moiety (308 Da) is observed.

Signaling Pathways and Logical Relationships

The hydrolysis of flavonoid glycosides like rutin is a critical step in their metabolism and absorption in biological systems. The following diagram illustrates the enzymatic cleavage of rutin into its constituent parts.



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Figure 2: Enzymatic hydrolysis of rutin by rutinoidase.

This enzymatic action, which can be carried out by microbial enzymes in the gut, is essential for the liberation of the biologically active aglycone, quercetin, thereby influencing its bioavailability.

Conclusion

Rutinoside is a key disaccharide whose structural features play a significant role in the properties of a wide range of bioactive flavonoid glycosides. A thorough understanding of its composition, linkage, and the methods for its preparation and analysis is crucial for advancing research in phytochemistry, pharmacology, and the development of novel therapeutic agents. The protocols and data presented in this guide provide a solid foundation for scientists and researchers working in these fields.

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References

- 1. Rutinose [drugfuture.com]
- 2. Rutinose - Wikipedia [en.wikipedia.org]
- 3. CAS 90-74-4: Rutinose | CymitQuimica [cymitquimica.com]
- 4. Rutin - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
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